p-Acetylphenol sulfate

Description

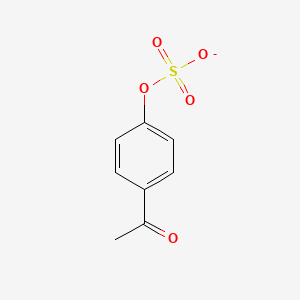

p-Acetylphenol sulfate is a sulfated derivative of p-acetylphenol, where a sulfate ester group (-OSO₃⁻) is attached to the phenolic oxygen. This modification significantly alters its physicochemical properties compared to the parent compound. The acetyl group at the para position introduces steric and electronic effects, while the sulfate group enhances water solubility and influences reactivity. Sulfated phenols are of interest in environmental chemistry, pharmaceuticals, and industrial applications due to their stability, bioavailability, and interaction with biological systems .

Properties

Molecular Formula |

C8H7O5S- |

|---|---|

Molecular Weight |

215.21 g/mol |

IUPAC Name |

(4-acetylphenyl) sulfate |

InChI |

InChI=1S/C8H8O5S/c1-6(9)7-2-4-8(5-3-7)13-14(10,11)12/h2-5H,1H3,(H,10,11,12)/p-1 |

InChI Key |

HOFGLAYWQRGTKC-UHFFFAOYSA-M |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OS(=O)(=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Para-Substituted Phenols

p-Acetylphenol sulfate belongs to a class of para-substituted phenols. Key analogs and their properties are summarized below:

Key Observations :

- Electron-withdrawing vs. electron-donating groups: The acetyl group (-COCH₃) in this compound is moderately electron-withdrawing, reducing the phenolic oxygen’s nucleophilicity compared to p-methylphenol. This affects its reactivity in microbial transformations .

- Sulfate ester vs. free phenol: Sulfation increases water solubility but reduces membrane permeability. For example, this compound is more soluble than p-acetylphenol but less bioactive in unmodified forms .

Sulfated vs. Sulfonated Analogs

Sulfated compounds (e.g., this compound) differ from sulfonated derivatives (e.g., ethyl 2-(phenylsulfonyl)acetate) in bonding and stability:

Implications :

- Sulfate esters like this compound are more prone to enzymatic hydrolysis in biological systems, releasing free phenols and sulfate ions. This property is critical in drug metabolism and environmental degradation .

- Sulfonates exhibit greater chemical stability, making them suitable for industrial applications (e.g., polymer additives) .

Microbial Transformation and Environmental Behavior

A study by Paris et al. (1982) compared microbial transformation rates of para-substituted phenols using Pseudomonas putida :

| Compound | Second-Order Rate Constant (L·organism⁻¹·h⁻¹) | Van der Waals Radius (Å) |

|---|---|---|

| Phenol | (7.0 ± 1.3) × 10⁻¹² | 1.80 |

| p-Methylphenol | (5.2 ± 0.8) × 10⁻¹² | 2.00 |

| p-Acetylphenol | Data not explicitly provided* | ~2.20 (estimated) |

| p-Nitrophenol | (2.1 ± 0.5) × 10⁻¹³ | 2.30 |

Note: The acetyl group’s larger van der Waals radius (~2.2 Å) likely reduces microbial transformation efficiency compared to phenol, as steric hindrance limits enzyme-substrate interactions . Sulfation further modulates this behavior by altering solubility and steric accessibility.

Pharmaceutical and Industrial Relevance

- Pharmaceuticals: Sulfated phenols, such as Albuterol Related Compound A (4-[2-[(1,1-dimethylethyl)amino]-1-hydroxyethyl]-2-methylphenol sulfate), are used as intermediates in drug synthesis. Their sulfate groups enhance solubility for parenteral formulations .

- Industrial Applications: Sulfated derivatives are less volatile than free phenols, reducing occupational exposure risks. However, hydrolysis products (e.g., free phenols) may require environmental monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.